molecular formula C31H37FO6 B193504 Dexamethasone phenylpropionate CAS No. 1879-72-7

Dexamethasone phenylpropionate

Cat. No. B193504
CAS RN: 1879-72-7
M. Wt: 524.6 g/mol
InChI Key: CTKMBLPPDDQOSU-JPYVRCQISA-N
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Description

Dexamethasone is a corticosteroid (cortisone-like medicine or steroid) that works on the immune system to help relieve swelling, redness, itching, and allergic reactions . It is used to treat many different inflammatory conditions such as allergic disorders and skin conditions .


Synthesis Analysis

Dexamethasone is often formulated as esters, such as dexamethasone phenylpropionate, to take account of the very limited solubility of glucocorticoids in water and to provide a range of formulations that extend the duration of action . The synthesis of Dexamethasone conjugates involves various methods including carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .


Molecular Structure Analysis

The molecular formula of Dexamethasone phenylpropionate is C31H37FO6 . Its average mass is 524.620 Da and its monoisotopic mass is 524.257446 Da .


Chemical Reactions Analysis

Dexamethasone is resorbed more slowly from the injection site, thus ensuring a prolonged duration of activity . The time to reach maximum plasma levels of dexamethasone after intramuscular injection in cattle, horse, and dog is within 60 min after injection .


Physical And Chemical Properties Analysis

Dexamethasone oral suspension prepared according to certain conditions is stable over 60 days under regular storage temperatures (at 4±2 °C or at 21±3 °C) . The physical parameters such as appearance and pH were assessed as well as dexamethasone content .

Scientific Research Applications

Pharmacokinetics in Animals

Dexamethasone, including the phenylpropionate formulation, has been studied for its pharmacokinetics in animals. For instance, a study on greyhound dogs showed that dexamethasone phenylpropionate combined with sodium phosphate had a longer terminal half-life in plasma and urine compared to dexamethasone formulated as sodium phosphate. This insight could be crucial for medication control in racing greyhounds (Morris et al., 2021).

Therapeutic Effects in Bovine Ketosis

Research on the therapeutic effects of dexamethasone phenylpropionate in bovine ketosis demonstrated that its combination with dexamethasone phosphate significantly reduced acetone plus acetoacetate levels in milk, indicative of a positive therapeutic effect in cows with ketosis (Andersson & Olsson, 1984).

Residues in Milk of Treated Cows

A study assessed dexamethasone residues in milk after therapeutic application in cows, finding that the crystalline suspension or combination of sodium phosphate and phenylpropionate esters of dexamethasone resulted in detectable drug residues in milk up to three days after treatment. This suggests potential implications for milk safety and animal treatment protocols (Reding et al., 1997).

Effects on Canine Tendon Cells and Chondrocytes

Dexamethasone has been investigated for its effects on canine tendon cells and chondrocytes. A study found that dexamethasone inhibited the proliferation of these cells and induced apoptosis, which has implications for understanding its effects on tendon and cartilage healing in dogs (Hossain et al., 2008).

Pharmacokinetics in Leukemia Treatment

Dexamethasone's pharmacokinetics have been studied in children with acute lymphoblastic leukemia, revealing substantial variability in its apparent clearance. Factors such as serum albumin concentration, concurrent drug use, age, and treatment intensity influenced its pharmacokinetics, which is vital for optimizing leukemia treatment (Yang et al., 2008).

Neurological and Sensory Effects

Research has also delved into the neurological and sensory effects of dexamethasone. For example, a study on noise-induced hearing loss in mice compared systemic versus intratympanic injection of dexamethasone, revealing differential protective effects depending on the route of administration (Han et al., 2015).

Safety And Hazards

Dexamethasone should be used with caution due to its potential side effects. It can cause skin, eye, and respiratory tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .

Future Directions

Dexamethasone is commonly used to treat a wide variety of diseases including oncological disorders. The therapeutic use of Dexamethasone could greatly benefit from their delivery by nanoparticles . Also, the encapsulation of a lipidic prodrug of dexamethasone into PLGA-PEG nanoparticles appears as a promising strategy to improve the pharmacological profile and reduce joint inflammation in a murine model of rheumatoid arthritis .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37FO6/c1-19-15-24-23-11-10-21-16-22(33)13-14-28(21,2)30(23,32)25(34)17-29(24,3)31(19,37)26(35)18-38-27(36)12-9-20-7-5-4-6-8-20/h4-8,13-14,16,19,23-25,34,37H,9-12,15,17-18H2,1-3H3/t19-,23+,24+,25+,28+,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKMBLPPDDQOSU-JPYVRCQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940264
Record name 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexamethasone phenylpropionate

CAS RN

1879-72-7
Record name Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(1-oxo-3-phenylpropoxy)-, (11β,16α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone 21-phenylpropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dexamethasone 21-(3-phenylpropionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXAMETHASONE PHENYLPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DA773269Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
T Morris, SW Paine, P Zahra, E Li… - Journal of Veterinary …, 2021 - Wiley Online Library
… For example, dexamethasone sodium phosphate is resorbed rapidly from the injection site, thus ensuring a rapid onset of activity, whereas dexamethasone phenylpropionate is …
Number of citations: 1 onlinelibrary.wiley.com
L Andersson, T Olsson - Nordisk veterinaermedicin, 1984 - europepmc.org
… dexamethasone phosphate + 20 mg dexamethasone phenylpropionate lasted for at least … milk from cows given dexamethasone phosphate + dexamethasone phenylpropionate (n = 11) …
Number of citations: 10 europepmc.org
RD Murray, JH Smith, DB Harker - The Veterinary Record, 1981 - europepmc.org
… To induce abortion an intramuscular injection of 20 mg dexamethasone phenylpropionate was given followed 11 days later by an intramuscular injection of 500 microgram cloprostenol. …
Number of citations: 4 europepmc.org
J Reding, A Sahin, J Schlatter… - Journal of veterinary …, 1997 - Wiley Online Library
A field study was performed to assess the level of drug residues in milk after therapeutic application of highly potent synthetic glucocorticoids. Dexamethasone was tested either as a …
Number of citations: 15 onlinelibrary.wiley.com
J Danek - Bulletin of the Veterinary Institute in Puławy, 2001 - agro.icm.edu.pl
… Dexafort contains 2 mg of dexamethasone phenylpropionate and 1 mg of dexamethasone sodium phosphate. The presence of bi-esters of dexamethasone causes an immediate action …
Number of citations: 3 agro.icm.edu.pl
O Van den Hauwe, M Schneider, A Sahin… - Journal of agricultural …, 2003 - ACS Publications
A field study was performed to assess the drug residue level in edible tissues after a therapeutic application of the synthetic glucocorticoids dexamethasone and flumethasone. Three …
Number of citations: 35 pubs.acs.org
D O'Neill, A Hendricks, J Summers… - Journal of Small …, 2012 - Wiley Online Library
… succinate (Solu-Medrone V; Pfizer Limited), dexamethasone isonicotinate (Voren; Boehringer Ingelheim Limited) or long-acting (duration >5 days): dexamethasone phenylpropionate/…
Number of citations: 33 onlinelibrary.wiley.com
P Gaignage, G Lognay, M Marlier, M Severin, P Dreze - Chromatographia, 1989 - Springer
… Dexamethasone phenylpropionate (PHE) and dexamethasone isonicotinate (ISO) were isolated and purified from veterinary and human drug formulations. Labelled (1,2,4-tritiated) …
Number of citations: 21 link.springer.com
DA Elkholly, D O'Neill, AK Wright… - Veterinary …, 2019 - Wiley Online Library
… , dexamethasone sodium phosphate was the most commonly used injectable agent (12 796 events, 62.7 per cent of injectable events), followed by dexamethasone phenylpropionate/…
M Vincenti, F Girolami, P Capra, M Pazzi… - Journal of agricultural …, 2009 - ACS Publications
… In another study, in which three calves were treated IM with a single dose of a dexamethasone sodium phosphate (20 μg/kg bw) and dexamethasone phenylpropionate (40 μg/kg bw) …
Number of citations: 46 pubs.acs.org

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